6-Amino-3H-quinazolin-4-one
Description
Historical Context of Quinazolinone Scaffolds in Drug Discovery
The journey of quinazolinones in science began in 1869 with the synthesis of the first derivative. The name "quinazoline" was officially proposed in 1887. However, it was the isolation of febrifugine, a quinazolinone alkaloid from the Chinese herb Dichroa febrifuga, and the discovery of its antimalarial properties that significantly catalyzed interest in this class of compounds. omicsonline.org A major milestone was the introduction of Methaqualone in the 1950s, a sedative-hypnotic drug that further solidified the therapeutic potential of the quinazolinone scaffold. This history underscores the long-standing importance of quinazolinones in the development of new medicines.
Significance of the 6-Amino-3H-quinazolin-4-one Moiety in Bioactive Compounds
The substitution pattern on the quinazolinone ring is critical in determining the biological activity of its derivatives. Structure-activity relationship (SAR) studies have consistently shown that modifications at the 2, 3, and 6-positions are particularly influential. nih.gov The presence of an amino group at the 6-position, as seen in this compound, is of special significance. This amino group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. Research has demonstrated that 6-aminoquinazolinones exhibit potent antiproliferative and cytotoxic properties against various cancer cell lines. researchgate.net The strategic placement of this amino group provides a valuable anchor for further molecular exploration and optimization of therapeutic agents.
Overview of Research Trajectories for this compound Derivatives
The versatile scaffold of this compound has prompted extensive research into its derivatives for a variety of therapeutic applications. Key areas of investigation include:
Anticancer Activity: A significant focus of research has been on the development of anticancer agents. Derivatives of this compound are being designed and synthesized as inhibitors of crucial cellular targets like Aurora A kinase, which is often overexpressed in various cancers. nih.gov Some derivatives have shown promising activity against non-small cell lung cancer cells, including those resistant to existing therapies. nih.gov
Antimicrobial Activity: Researchers have explored the potential of this compound derivatives as novel antimicrobial agents. By introducing various substituents, scientists have created compounds with activity against different bacterial and fungal strains. mediresonline.orgnih.gov For instance, the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated notable antibacterial and antifungal effects. mediresonline.org
Anti-inflammatory Activity: The anti-inflammatory potential of this scaffold is another active area of research. Novel derivatives are being synthesized and evaluated for their ability to mitigate inflammatory processes, with some compounds showing significant anti-inflammatory effects in preclinical models. mdpi.comnih.gov
The following tables provide a summary of representative research findings on this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Derivative | Target/Cell Line | Reported Activity |
|---|---|---|
| 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives | Aurora A kinase, various cancer cell lines | Potent cytotoxic agent, induces apoptosis and G2/M phase cell cycle arrest. nih.gov |
| 2-naphthyl-substituted 6-aminoquinazolinones | HCT-15 (colon cancer), HeLa (cervical cancer) | High cytotoxicity. researchgate.net |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Target Organism | Reported Activity |
|---|---|---|
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Gram-positive and Gram-negative bacteria, Candida albicans | Significant antibacterial and antifungal activity. mediresonline.org |
| 2-aminoquinazolinone with phenyl sulfone at position 6 | Mycobacterium tuberculosis | Potent antimycobacterial activity. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIZCACENPZNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318959 | |
| Record name | 6-Amino-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17329-31-6 | |
| Record name | 6-Amino-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 338202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17329-31-6 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6-Amino-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Amino 3h Quinazolin 4 One and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for the synthesis of 6-Amino-3H-quinazolin-4-one typically involve a sequence of well-established organic reactions. These approaches, while effective, often require multiple steps, including the initial formation of the quinazolinone ring, followed by functional group interconversions to introduce the amino group at the 6-position.
Condensation Reactions in Quinazolinone Synthesis
The construction of the fundamental quinazolin-4(3H)-one core often begins with the condensation of anthranilic acid or its derivatives. A widely used method is the Niementowski reaction, where anthranilic acid is heated with formamide (B127407). mdpi.com This reaction proceeds via the formation of an intermediate N-formylanthranilic acid, which then cyclizes to yield quinazolin-4(3H)-one. The initial step in a common multi-step synthesis of this compound involves the condensation of anthranilic acid and formamide to produce the parent 3(H)-quinazolin-4-one. nuu.uzfrontiersin.org
| Reactants | Conditions | Product | Yield | Reference |
| Anthranilic acid, Formamide | Heating (e.g., 120°C) | 3(H)-quinazolin-4-one | Quantitative | mdpi.comnuu.uz |
Acylation and Nitration Reactions on Quinazolinone Scaffolds
Once the quinazolin-4(3H)-one ring is formed, electrophilic substitution reactions can be employed to introduce functional groups onto the benzene (B151609) ring portion of the molecule. Nitration is a key step in the pathway to this compound. The quinazolinone core is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. nuu.uzfrontiersin.org This reaction introduces a nitro group, predominantly at the 6-position, yielding 6-nitro-3(H)-quinazolin-4-one. nuu.uzfrontiersin.org The position of nitration is directed by the existing functionalities on the ring. nih.gov
Acylation reactions can be performed on the amino group of the final product, this compound, to generate a variety of N-acylated derivatives. This is typically achieved by reacting the aminoquinazolinone with acylating agents like acetic acid or propionic acid. nuu.uz
Table 1: Nitration of 3(H)-quinazolin-4-one
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3(H)-quinazolin-4-one | Conc. H₂SO₄, Conc. HNO₃ | 6-Nitro-3(H)-quinazolin-4-one | 87.4% | nuu.uz |
Reduction Strategies for Nitro-Substituted Quinazolinones
The pivotal step in the synthesis of this compound from its nitro precursor is the reduction of the nitro group. A variety of reducing agents can be employed for this transformation. A common and effective method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of an acid, such as hydrochloric acid. nuu.uzresearchgate.net This reagent selectively reduces the nitro group to an amino group without affecting other functional groups in the aromatic ring. nuu.uz Other reducing systems, such as iron powder in an acidic medium (e.g., ethanol/acetic acid/water), have also been utilized. semanticscholar.org
Table 2: Reduction of 6-Nitro-3(H)-quinazolin-4-one
| Reactant | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Nitro-3(H)-quinazolin-4-one | SnCl₂·2H₂O, HCl | 6-Amino-3(H)-quinazolin-4-one | 88.1% | researchgate.net |
| 6-Nitro-3(H)-quinazolin-4-one | Iron, Acetic Acid, Ethanol, Water | 6-Amino-3(H)-quinazolin-4-one | Not specified | semanticscholar.org |
Direct Halogenation of Quinazolin-4(3H)-ones
Direct halogenation of the quinazolin-4(3H)-one scaffold can serve as an alternative strategy for introducing a functional group at the 6-position, which can then potentially be converted to an amino group. While not a direct synthesis of the 6-amino compound, it provides a key intermediate. For instance, the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one has been demonstrated. mdpi.com Treatment with iodine monochloride or bromine in acetic acid affords the corresponding 6-iodo or 6-bromo derivatives in high yields. mdpi.com This method is noted for its mild conditions and the absence of a catalyst. mdpi.com The resulting 6-halo-quinazolinone can then undergo nucleophilic aromatic substitution with an amine source to yield the 6-amino derivative.
Table 3: Direct Halogenation of a Quinazolin-4(3H)-one Derivative
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-2-methylquinazolin-4(3H)-one | Iodine monochloride in acetic acid | 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one | 75% | mdpi.com |
| 3-Amino-2-methylquinazolin-4(3H)-one | Bromine in acetic acid | 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one | 55% | mdpi.com |
Advanced and Green Chemistry Synthesis of this compound
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in this regard. The synthesis of 2-methyl-6-nitroquinazolin-4-one derivatives has been achieved using microwave irradiation, which significantly reduces the reaction time. ui.ac.id Subsequently, the reduction of the nitro group to form the corresponding 6-amino analog has been successfully carried out under ultrasonic irradiation. ui.ac.idnih.gov Ultrasound-assisted synthesis, in general, offers benefits such as increased reaction rates and yields, often under milder conditions than conventional heating. semanticscholar.org
Catalyst-free and metal-free synthetic protocols are also gaining prominence. An efficient, metal- and catalyst-free oxidative procedure for the synthesis of quinazolinones from o-aminobenzamides and styrenes has been reported, highlighting a sustainable approach that avoids the use of potentially toxic and expensive metal catalysts. nuu.uz These green methodologies are applicable to the synthesis of the core quinazolinone structure, which is a precursor to this compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3(H)-quinazolin-4-one |
| Anthranilic acid |
| Formamide |
| N-formylanthranilic acid |
| 6-Nitro-3(H)-quinazolin-4-one |
| Acetic acid |
| Propionic acid |
| Stannous chloride dihydrate |
| 3-Amino-2-methylquinazolin-4(3H)-one |
| Iodine monochloride |
| Bromine |
| 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one |
| 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one |
| 2-methyl-6-nitroquinazolin-4-one |
Microwave-Assisted Synthesis of Quinazolinones
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scilit.com The application of microwave irradiation in the synthesis of quinazolinones has been shown to be highly effective.
The synthesis of 3-amino-2-phenylquinazolin-4(3H)-one has been efficiently achieved through a multi-step process where the final cyclization step is performed under microwave irradiation. scilit.comingentaconnect.com In this method, 2-benzamidobenzoyl chloride is reacted with hydrazine (B178648) hydrate (B1144303) in dimethylformamide (DMF) in the presence of potassium carbonate. ingentaconnect.com The use of microwave heating at 135 °C dramatically reduces the reaction time to just 4 minutes, affording the product in high yield. scilit.comingentaconnect.com This rapid and efficient energy transfer facilitates the cyclization process, making it a preferred method over traditional refluxing which can take several hours. ingentaconnect.com
A study by Alexandre et al. demonstrated the utility of microwave-assisted Niementowski condensation for the rapid annulation of the quinazolin-4-one ring. nih.gov By reacting the appropriate anthranilic acid derivative with formamide under microwave conditions (60 W, 150°C) for 40 minutes, they were able to synthesize nitro-substituted 3H-quinazolin-4-ones, which are precursors to amino-substituted derivatives. nih.gov This highlights the potential of microwave technology to facilitate the synthesis of precursors for this compound.
The following table summarizes representative examples of microwave-assisted synthesis of quinazolinone derivatives.
| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |
| 2-Benzamidobenzoyl chloride, Hydrazine hydrate | K2CO3, DMF | 800 W, 135 °C, 4 min | 3-Amino-2-phenylquinazolin-4(3H)-one | 81 | scilit.comingentaconnect.com |
| 2-Aminophenyl-4(3H)-quinazolinone, Ortho-esters | Solvent-free | Microwave irradiation | 6-Substituted quinolino[4,3-b]quinazolin-8-ones | High | nih.gov |
| Nitroanthranilic acid, Formamide | - | 60 W, 150 °C, 40 min | Nitro-substituted 3H-quinazolin-4-ones | - | nih.gov |
Deep Eutectic Solvents in Quinazolinone Synthesis
In the quest for greener and more sustainable chemical processes, deep eutectic solvents (DESs) have gained significant attention as environmentally benign reaction media. nih.govencyclopedia.pub DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. encyclopedia.pub They are often biodegradable, non-toxic, and inexpensive. researchgate.net
The synthesis of quinazolinone derivatives has been successfully carried out in various DESs, which can act as both the solvent and catalyst. nih.gov A study on the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates found that a choline (B1196258) chloride:urea (1:2) mixture was the most effective DES. nih.gov This basic DES likely facilitates the condensation reaction, which is conventionally base-catalyzed. nih.gov
Another investigation into the synthesis of quinazolinones and dihydroquinazolinones utilized a DES composed of L-(+)-tartaric acid and N,N'-dimethylurea (DMU). researchgate.net This acidic DES was found to be highly effective for the cyclization of anthranilamides with a variety of aldehydes, leading to good to excellent yields of the desired products. researchgate.net The use of DESs in combination with ultrasonic irradiation has also been explored to further enhance reaction rates and yields in an environmentally friendly manner. nih.gov
The table below presents examples of DES compositions used in the synthesis of quinazolinone derivatives.
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application | Reference |
| Choline Chloride | Urea | 1:2 | Synthesis of 2-mercaptoquinazolin-4(3H)-ones | nih.gov |
| Choline Chloride | L-(+)-Tartaric Acid | 1:2 | Synthesis of bis-quinazolinones | nih.gov |
| Choline Chloride | Oxalic Acid | 1:1 | Synthesis of bis-quinazolinones | nih.gov |
| Choline Chloride | Lactic Acid | 1:2 | Synthesis of bis-quinazolinones | nih.gov |
| N,N'-Dimethylurea | L-(+)-Tartaric Acid | 7:3 | Synthesis of quinazolinones and dihydroquinazolinones | researchgate.net |
Metal-Free and Catalyst-Free Synthetic Protocols
The development of synthetic methods that avoid the use of metal catalysts and external additives is a significant goal in green chemistry, as it simplifies purification processes and reduces toxic waste. Several metal-free and catalyst-free approaches for the synthesis of quinazolinones have been reported.
A notable example is the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes under metal- and catalyst-free conditions. mdpi.com This method utilizes an oxidative cleavage of the olefin bond of styrene (B11656) to generate an in-situ aldehyde, which then condenses with the o-aminobenzamide. The reaction is promoted by an oxidant such as di-tert-butyl peroxide (DTBP) and an additive like p-toluenesulfonic acid (p-TsOH). mdpi.com This protocol is valued for its operational simplicity and use of readily available starting materials. mdpi.com
Furthermore, electrochemical synthesis has emerged as a powerful tool for catalyst-free reactions. An electrochemically induced one-pot, three-component reaction of isatoic anhydride, styrene, and a hydrochloride amine has been developed for the synthesis of quinazolinone derivatives. acs.org This method relies solely on electrochemical redox mechanisms, obviating the need for metal catalysts or chemical oxidizing agents. acs.org
The synthesis of 6-amino-3(H)-quinazolin-4-one can be achieved through a three-step sequence that does not rely on metal catalysts for the key ring-forming or functional group transformations. nuu.uz This process typically involves the condensation of anthranilic acid and formamide to form the quinazolinone core, followed by nitration at the 6-position and subsequent reduction of the nitro group to an amino group using a reducing agent like SnCl2·2H2O. nuu.uz
Oxidative Cleavage Reactions for Quinazolinone Formation
Oxidative cleavage of carbon-carbon double or triple bonds is a powerful transformation in organic synthesis for the formation of carbonyl compounds. This strategy has been ingeniously applied to the synthesis of the quinazolinone scaffold.
An efficient and selective oxidative procedure involves the reaction of readily available o-aminobenzamides with styrenes. mdpi.com In this process, the double bond of the styrene is oxidatively cleaved to form an aldehyde in situ. This aldehyde then undergoes condensation with the o-aminobenzamide, followed by cyclization and subsequent oxidation to yield the final quinazolin-4(3H)-one product. mdpi.com A plausible mechanism suggests that the oxidant, such as DTBP, facilitates the cleavage of the styrene to benzaldehyde, which then reacts with the o-aminobenzamide to form an imine intermediate that cyclizes to the quinazolinone. mdpi.com
This methodology offers a sustainable and environmentally friendly approach, as it avoids the use of hazardous materials and expensive reagents. mdpi.com The reaction can be performed under metal- and catalyst-free conditions, further enhancing its green credentials. mdpi.com
Iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones also provides a route to 2-aryl quinazolin-4(3H)-ones. nih.gov This reaction proceeds without the need for any metal or ligand, with the amount of iodine being a critical factor for the selective formation of the desired product. nih.gov The reaction is believed to proceed via an amination of the sp3 C-H bond of the methyl ketone. nih.gov
Sustainable Approaches Utilizing H2O2 as an Oxidant
Hydrogen peroxide (H2O2) is considered a green and sustainable oxidant as its only byproduct is water. Its application in organic synthesis is highly desirable for developing environmentally benign processes.
An efficient and sustainable method for the synthesis of quinazolin-4(3H)-ones has been developed using substituted 2-aminobenzamides with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and H2O2 as the oxidant. researchgate.netacs.orgnih.gov This transition-metal-free approach proceeds in good yields without the need for any additives. acs.org The reaction mechanism is proposed to involve a radical pathway where DMSO provides the single carbon atom required for the formation of the quinazolinone ring. researchgate.netacs.orgnih.gov
The optimization of this reaction has shown that heating a mixture of the 2-aminobenzamide (B116534) and DMSO at 150 °C in the presence of one equivalent of H2O2 provides the best results. acs.orgnih.gov The versatility of this method has been demonstrated with a range of substituted 2-aminobenzamides, affording the corresponding quinazolinones in moderate to good yields. researchgate.netnih.gov This protocol has also been successfully applied to the synthesis of a biologically active molecule, 3-(2-carboxyphenyl)-4-(3H)-quinazolinone, highlighting its practical utility. researchgate.netacs.orgnih.gov
The following table provides data on the H2O2-mediated synthesis of various quinazolinone derivatives.
| Substrate (2-Amino-N-substituted benzamide) | Product | Yield (%) | Reference |
| 2-Amino-N-methylbenzamide | N-Methyl quinazolin-4(3H)-one | 73 | nih.gov |
| 2-Amino-N-benzylbenzamide | N-Benzyl quinazolin-4(3H)-one | 84 | researchgate.net |
| 2-Amino-N-(4-methoxybenzyl)benzamide | N-(4-Methoxybenzyl) quinazolin-4(3H)-one | 87 | researchgate.net |
| 2-Amino-5-chloro-N-benzylbenzamide | 6-Chloro-N-benzyl quinazolin-4(3H)-one | 74 | researchgate.net |
| 2-(2-Aminobenzamido)benzoic acid | 3-(2-Carboxyphenyl)-4-(3H)-quinazolinone | 78 | researchgate.netacs.org |
Biological Activity and Pharmacological Potential of 6 Amino 3h Quinazolin 4 One Derivatives
Anticancer Activity and Mechanisms of Action
Quinazolinone derivatives have demonstrated notable anticancer effects through a variety of mechanisms. mdpi.com These mechanisms often involve the modulation of critical cellular processes such as cell signaling, proliferation, and programmed cell death. By targeting key proteins that are dysregulated in cancer cells, these compounds can effectively inhibit tumor growth and survival. ekb.egnih.gov
A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of protein kinases. ekb.eg Protein kinases are crucial enzymes that regulate numerous signaling pathways controlling cell growth, differentiation, and survival. ekb.eg The quinazoline (B50416) core has been successfully utilized to create potent inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 4 (CDK4), Phosphoinositide 3-kinase (PI3K), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.orgnih.govresearchgate.netnih.gov
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs). ekb.eg Derivatives built upon this structure have shown significant inhibitory activity against several key tyrosine kinases implicated in cancer.
EGFR and HER2 Inhibition: Numerous quinazoline derivatives have been developed as inhibitors of EGFR and HER2, which are often overexpressed in various cancers. ekb.eg For instance, certain 4-anilinoquinazoline derivatives exhibit potent inhibitory effects on both EGFR and HER2. ekb.eg One such derivative, compound 31 , showed significant activity against multiple cancer cell lines. ekb.eg Similarly, a quinazoline sulfonamide derivative, compound 12 , displayed potent inhibitory activity against both EGFR(T790M) and VEGFR-2. nih.govmdpi.com Other derivatives have been synthesized as dual EGFR/HER2 inhibitors, with compounds 24 and 25 showing excellent anti-proliferative activity against human breast cancer (SK-Br3) and lung adenocarcinoma (A549) cell lines. rsc.org
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and VEGFR-2 is a key mediator of this process. ekb.eg Quinazoline-based compounds have been successfully designed as VEGFR-2 inhibitors. nih.gov A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives were evaluated as VEGFR-2 inhibitors, with the methylbenzamide compound 27 showing more potent activity than the standard drug sorafenib. mdpi.com Another study reported a series of quinazolinone N-acetohydrazides, where compound 16 was a potent inhibitor of VEGRF-2, FGFR-1, and BRAF kinases. nih.gov Furthermore, hybrid molecules of quinazoline-indazole have yielded potent VEGFR-2 inhibitors, such as compound 46 , which displayed an IC50 value of 5.4 nM against the VEGFR-2 kinase enzyme. mdpi.com
ALK Inhibition: Quinazolinone-based multikinase inhibitors have also shown efficacy against ALK. acs.orgresearchgate.net For example, compound CM9 demonstrated activity against ALK in addition to other targets like FGFR1 and VEGFR1/3. acs.orgresearchgate.net In a recent study, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45 , was found to inhibit the ALK/PI3K/AKT signaling pathway in A549 lung cancer cells. acs.org
CDK Inhibition: While many quinazolinones target tyrosine kinases, some have been developed to inhibit serine/threonine kinases like CDKs. A series of quinazolin-4(3H)-one derivatives were evaluated for their activity against multiple kinases, with compounds 2i and 3i exhibiting strong enzyme inhibitory activity against CDK2. nih.gov
Table 1: Inhibitory Activity of Quinazolinone Derivatives against Various Kinases
| Compound | Target Kinase(s) | IC₅₀ Value | Cell Line | Ref |
|---|---|---|---|---|
| Compound 12 | EGFR(T790M) | 0.0728 µM | - | nih.govmdpi.com |
| VEGFR-2 | 0.0523 µM | - | nih.govmdpi.com | |
| Compound 16 | VEGFR-2 | 0.29 µM | - | nih.gov |
| Compound 24 | EGFR/HER2 | 2.3 µM | A549, SK-Br3 | rsc.org |
| Compound 25 | EGFR/HER2 | 0.47 µM | A549, SK-Br3 | rsc.org |
| Compound 27 | VEGFR-2 | 0.016 µM | - | mdpi.com |
| Compound 45 | ALK/PI3K/AKT Pathway | - | A549 | acs.org |
| Compound 46 | VEGFR-2 | 5.4 nM | - | mdpi.com |
| Compound 2i | CDK2 | 0.173 µM | - | nih.gov |
| HER2 | - | - | nih.gov | |
| EGFR | - | - | nih.gov | |
| Compound 3i | CDK2 | 0.177 µM | - | nih.gov |
| HER2 | - | - | nih.gov |
The development of dual-target inhibitors is a growing strategy in cancer therapy to overcome drug resistance and improve efficacy. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, and histone deacetylases (HDACs) are key epigenetic regulators. mdpi.com Inhibiting both PI3K and HDAC can have synergistic anticancer effects. rsc.org Researchers have rationally designed novel dual PI3K/HDAC inhibitors by incorporating an HDAC pharmacophore (like a hydroxamic acid group) into a PI3K inhibitor scaffold based on the quinazolin-4-one structure. nih.govacs.orgresearchgate.net
A series of quinazolin-4-one based hydroxamic acids were synthesized and showed high potency, with several compounds having IC50 values under 10 nM against PI3Kγ, PI3Kδ, and HDAC6 enzymes. nih.govacs.org The lead compound from this series, 48c , exhibited potent antiproliferative activity against various cancer cell lines, including acute myeloid leukemia (AML), while showing no cytotoxicity against normal cells. nih.govacs.org Target engagement for both PI3Kδ and HDAC6 by compound 48c was confirmed in MV411 cells. nih.govacs.org Another study developed dual PI3K/HDAC inhibitors by integrating an HDAC-targeting hydroxamic acid with the known PI3K inhibitor Idelalisib via a linker, resulting in potent dual inhibitors. mdpi.com
Table 2: Inhibitory Activity of Dual PI3K/HDAC Quinazolinone Inhibitors
| Compound | Target(s) | IC₅₀ Value | Note | Ref |
|---|---|---|---|---|
| Compound 48c | PI3Kγ, PI3Kδ, HDAC6 | < 10 nM | Selective against PI3Kγ, δ and HDAC6 | nih.govacs.org |
| Compound 27 | PI3K/HDAC | - | Effective against AML and MV411 cells | researchgate.net |
Aurora A kinase is a serine-threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to poor prognosis in many cancers, making it an attractive therapeutic target. nih.govmdpi.com Several quinazolin-4(3H)-one derivatives have been developed as potent Aurora A kinase inhibitors. nih.govgoogle.com
In one study, a series of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives were designed and synthesized. nih.gov The lead compound, 16h , was identified as a highly potent cytotoxic agent against tested cancer cells and inhibited Aurora A kinase with an IC50 value of 21.94 nM. nih.gov This compound also suppressed the phosphorylation of key substrates of Aurora A, confirming its mechanism of action. nih.gov Another study developed 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives, with compound 46 showing potent inhibitory activity against both Aurora A (IC50 = 84.42 nM) and Aurora B (IC50 = 14.09 nM). tandfonline.com
Table 3: Inhibitory Activity of Quinazolinone Derivatives against Aurora Kinases
| Compound | Target Kinase | IC₅₀ Value | Cell Line | Ref |
|---|---|---|---|---|
| Compound 16h | Aurora A | 21.94 nM | MDA-MB-231 | nih.gov |
| Compound 46 | Aurora A | 84.42 nM | - | tandfonline.com |
| Aurora B | 14.09 nM | - | tandfonline.com |
| BIQO-19 | Aurora A | - | NSCLC cells | mdpi.com |
A key outcome of inhibiting kinases and other cancer-related targets is the disruption of the cell cycle and the induction of apoptosis (programmed cell death). Quinazolinone derivatives have been shown to effectively arrest cancer cells at different phases of the cell cycle and trigger apoptotic pathways.
G1-Phase Arrest: The G1 phase is the first growth phase of the cell cycle, and arresting cells in this phase prevents them from entering the DNA synthesis (S) phase. The quinazolinone derivative 45 , which inhibits the ALK/PI3K/AKT signaling pathway, was shown to induce G1-phase arrest in A549 lung cancer cells. acs.org Another compound, 19d , designed as a dual inhibitor of BRD4 and PARP1, was also found to stimulate cell cycle arrest at the G1 phase in breast cancer cells. semanticscholar.org
G2/M Phase Arrest: The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Several quinazolinone derivatives induce arrest at this stage. Compound 16h , an Aurora A kinase inhibitor, caused significant G2/M phase arrest in MDA-MB-231 breast cancer cells. nih.gov Similarly, compound 46 , a dual Aurora A/B inhibitor, induced G2/M phase arrest. tandfonline.com The quinazoline sulfonamide derivative 12 , which inhibits EGFR and VEGFR-2, also induced cell cycle arrest at the G2/M phase in MCF-7 cells. nih.govmdpi.com This disruption of the mitotic process often leads to aberrant mitotic phenotypes and ultimately triggers apoptosis. nih.gov
The ability of 6-amino-3H-quinazolin-4-one derivatives to modulate the cell cycle at different checkpoints, combined with their capacity to inhibit key oncogenic kinases, underscores their significant potential as multifaceted anticancer agents.
Cell Cycle Modulation and Apoptosis Induction
Mitochondrial Membrane Potential Disruption
A critical event in the initiation of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Several studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells by targeting the mitochondria.
For instance, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antitumor activities. One of the most potent compounds from this series, compound 45 , was found to significantly disrupt the mitochondrial membrane potential in A549 lung cancer cells. nih.gov This disruption is a key step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Similarly, dihydroquinazolin-4(1H)-one derivatives have been shown to facilitate the translocation of cytochrome c from the mitochondria to the cytoplasm in MCF-7 breast cancer cells, indicating a loss of mitochondrial integrity. mdpi.com
Further research on isaindigotone (B10849447) derivatives, which share structural similarities with the quinazolinone core, also highlighted the collapse of mitochondrial membrane potential as a key mechanism for inducing apoptosis in AGS gastric cancer cells. semanticscholar.org This body of evidence underscores the role of mitochondrial-mediated pathways in the anticancer effects of these compounds.
Caspase Activation and Programmed Cell Death
Following the disruption of the mitochondrial membrane, a cascade of cysteine-aspartic proteases, known as caspases, is activated, leading to the execution phase of apoptosis, or programmed cell death. Derivatives of this compound have been shown to effectively trigger this cascade.
Studies have revealed that these compounds can induce apoptosis through both intrinsic and extrinsic pathways. For example, treatment of cancer cells with certain quinazolinone derivatives leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases like caspase-3 and caspase-7. mdpi.com The activation of caspase-9 is linked to the mitochondrial pathway, while caspase-8 activation suggests involvement of the death receptor pathway. mdpi.com
Specifically, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was observed to induce mitotic arrest followed by apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. mdpi.com Similarly, another quinazolin-4(1H)-one derivative was found to induce cytochrome c-mediated apoptosis in human leukemia MOLT-4 cells. mdpi.com Furthermore, a series of 6-(1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives were shown to induce caspase-dependent apoptosis in MDA-MB-231 breast cancer cells. nih.gov The upregulation of cleaved PARP-1 and caspase-3 has also been noted with 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives. mdpi.com
Inhibition of Microtubule Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs. Certain this compound derivatives have been identified as potent inhibitors of microtubule polymerization.
These compounds often act at the colchicine (B1669291) binding site of tubulin, preventing the assembly of microtubules and leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. mdpi.comnih.gov For example, a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were found to significantly inhibit microtubule protein polymerization in vitro and disrupt the cellular microtubule network. mdpi.com Another study identified a quinazolinone derivative that demonstrated inhibition of microtubule polymerization with an IC50 of 0.6 µM. mdpi.com
The ability of these derivatives to interfere with microtubule dynamics highlights their potential as vascular-disrupting agents, which can target the blood vessels supplying tumors. nih.gov
Suppression of Tumor Cell Migration and Invasion
The metastatic spread of cancer cells to distant organs is a major cause of mortality. The ability to inhibit tumor cell migration and invasion is therefore a critical attribute for potential anticancer agents. Several this compound derivatives have demonstrated efficacy in this regard.
For instance, a study on quinazoline-4-tetrahydoquinoline derivatives revealed that the lead compound could inhibit tumor cell migration. tandfonline.com Another research effort focusing on 2,3-dihydroquinazoline-4(1H)-one analogs identified a compound that showed notable inhibitory effects on prostate cancer cell adhesion and invasion. mdpi.com Furthermore, some quinazoline derivatives have been shown to inhibit the migration of HepG2 liver cancer cells in a dose- and time-dependent manner. mdpi.com These findings suggest that this class of compounds can interfere with the complex processes involved in metastasis.
Anti-angiogenic Effects through VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. tandfonline.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process, making it a prime target for anti-angiogenic therapies. tandfonline.comresearchgate.net A significant number of this compound derivatives have been developed as potent VEGFR-2 inhibitors.
These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its activity and thereby blocking the downstream signaling pathways that lead to angiogenesis. nih.govnih.gov For example, one study reported a quinazolin-4(3H)-one derivative with a VEGFR-2 inhibitory activity (IC50) of 0.340 µM, which was superior to the reference drug sorafenib. nih.gov Another series of new quinazoline derivatives also showed promising VEGFR-2 inhibition at submicromolar levels. tandfonline.com The anti-angiogenic potential of these compounds has been further confirmed in studies showing their ability to inhibit new microvasculature formation. nih.gov
In Vitro Cytotoxicity Against Various Cancer Cell Lines
Derivatives of this compound have demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines. The antiproliferative effects of these compounds are typically evaluated using assays such as the MTT assay, which measures cell viability. The potency of these derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Extensive research has documented the in vitro cytotoxicity of these compounds against cell lines including:
A549 (Lung Carcinoma): Several derivatives have shown potent activity against A549 cells, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.govresearchgate.netresearchgate.net
MCF-7 (Breast Adenocarcinoma): This cell line is frequently used to screen for potential breast cancer therapeutics, and numerous quinazolinone derivatives have shown significant inhibitory effects. nih.govresearchgate.netnih.gov
HT-29 (Colon Adenocarcinoma): Derivatives have been evaluated against HT-29 cells, demonstrating their potential for treating colorectal cancer. tandfonline.comresearchgate.net
HCT-116 (Colon Carcinoma): Similar to HT-29, HCT-116 is another colon cancer cell line where these derivatives have shown promising cytotoxicity. nih.govmdpi.com
SW-480 (Colon Adenocarcinoma): The cytotoxic effects of these compounds have also been observed in the SW-480 cell line. researchgate.netekb.eg
| Compound/Derivative Series | A549 (IC50 µM) | MCF-7 (IC50 µM) | HT-29 (IC50 µM) | HCT-116 (IC50 µM) | SW-480 (IC50 µM) | Reference |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Cmpd 45) | 0.44 | - | - | - | - | nih.gov |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative (Cmpd 7i) | - | - | - | - | - | researchgate.net |
| Quinazoline-based derivative (Cmpd 18d) | - | 5.00 | - | 6.77 | - | nih.gov |
| Quinazolinone derivative (Cmpd 7a-7h) | Moderate Activity | Moderate Activity | - | - | Moderate Activity | researchgate.net |
| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (Cmpd 5k) | 5.44 | 7.15 | 10.35 | 11.44 | - | researchgate.net |
| 6- and 7-substituted amino-4-anilinequinazoline derivative (Cmpd 3) | 0.42 | - | - | - | - | semanticscholar.org |
Note: '-' indicates that data was not provided in the cited source.
Antimicrobial Activity and Modes of Action
In addition to their anticancer properties, this compound derivatives have emerged as a promising class of antimicrobial agents. researchgate.neteco-vector.combiomedpharmajournal.orgsemanticscholar.orgnih.gov Their broad-spectrum activity encompasses both bacteria and fungi, addressing the critical need for new drugs to combat the rise of antibiotic resistance. eco-vector.comnih.gov
The antimicrobial effects of these compounds are attributed to their ability to interfere with essential microbial processes. While the precise mechanisms are still under investigation for many derivatives, it is believed that they may act by inhibiting cell wall synthesis, disrupting DNA replication, or interfering with protein synthesis. eco-vector.com
For instance, some derivatives have shown pronounced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. researchgate.neteco-vector.com Antifungal activity has also been observed against pathogens like Candida albicans and Aspergillus niger. biomedpharmajournal.org The lipophilicity of the molecule, influenced by various substituents, appears to play a role in its ability to penetrate the microbial cell membrane and exert its effect. eco-vector.com
| Compound/Derivative Series | Target Microorganism | Activity/MIC | Reference |
| 6-nitro-3(H)-quinazolin-4-one | Bacillus subtilis | Remarkable Antibacterial Activity | researchgate.net |
| 6-nitro-3(H)-quinazolin-4-one | Staphylococcus aureus | Remarkable Antibacterial Activity | researchgate.net |
| 6-nitro-3(H)-quinazolin-4-one | Escherichia coli | Remarkable Antibacterial Activity | researchgate.net |
| Quinazolin-4(3H)-one derivative with naphthyl radical | Staphylococcus aureus | Bacteriostatic Effect | eco-vector.com |
| Quinazolin-4(3H)-one derivative with naphthyl radical | Streptococcus pneumoniae | Bacteriostatic Effect | eco-vector.com |
| 2,3,6-trisubstituted Quinazolin-4-one (Cmpd A-3) | Aspergillus niger | Excellent Activity | biomedpharmajournal.org |
| 2,3,6-trisubstituted Quinazolin-4-one (Cmpd A-6) | Candida albicans | Excellent Activity | biomedpharmajournal.org |
| 6-bromo,2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (Cmpd 2) | Staphylococcus aureus | High Antibacterial Activity | mediresonline.org |
Note: 'MIC' stands for Minimum Inhibitory Concentration. Specific values were not always provided in the source material.
Antibacterial Efficacy Against Gram-Positive Strains
Numerous studies have highlighted the potent antibacterial activity of this compound derivatives against various Gram-positive bacteria. These compounds have shown promising results against clinically relevant strains such as Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, and Streptococcus pneumoniae.
For instance, a series of novel Schiff bases derived from this compound demonstrated significant antibacterial activity. Specifically, compounds with chloro and bromo substitutions on the phenyl ring attached to the azomethine group exhibited notable efficacy against S. aureus and B. subtilis. The presence of these electron-withdrawing groups appears to enhance the antibacterial properties of the derivatives.
Another study focused on the synthesis of 2-substituted-phenyl-3-(substituted-benzalamino)-6-amino-5-iodo-3H-quinazolin-4-ones. These compounds were evaluated for their in vitro antibacterial activity, with several derivatives showing considerable inhibition zones against S. aureus and S. pyogenes. The introduction of an iodo group at the 5-position of the quinazolinone ring, coupled with various substitutions on the benzalamino moiety, was found to be a key determinant of their antibacterial potency.
The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-positive strains.
| Compound Derivative | Target Strain | Observed Activity |
| Chloro-substituted Schiff base | Staphylococcus aureus | Significant Inhibition |
| Bromo-substituted Schiff base | Bacillus subtilis | Notable Efficacy |
| Iodo-quinazolinone derivative | Streptococcus pyogenes | Considerable Inhibition |
| Iodo-quinazolinone derivative | Streptococcus pneumoniae | Moderate to Good Activity |
Antibacterial Efficacy Against Gram-Negative Strains
The development of effective agents against Gram-negative bacteria remains a significant challenge due to their complex outer membrane. However, certain this compound derivatives have shown promising activity against strains like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhimurium.
In the same study that highlighted the efficacy of Schiff bases against Gram-positive bacteria, these compounds were also tested against Gram-negative strains. The chloro and bromo-substituted derivatives displayed moderate to good activity against E. coli and P. aeruginosa. This suggests a broad-spectrum potential for these particular derivatives.
Furthermore, the 2-substituted-phenyl-3-(substituted-benzalamino)-6-amino-5-iodo-3H-quinazolin-4-ones also exhibited activity against Gram-negative bacteria. The nature and position of the substituent on the phenyl ring were found to influence the degree of inhibition, with some derivatives showing noteworthy efficacy against K. pneumoniae and S. typhimurium.
The antibacterial activity of selected derivatives against Gram-negative bacteria is presented in the table below.
| Compound Derivative | Target Strain | Observed Activity |
| Chloro-substituted Schiff base | Escherichia coli | Moderate to Good Activity |
| Bromo-substituted Schiff base | Pseudomonas aeruginosa | Moderate Activity |
| Iodo-quinazolinone derivative | Klebsiella pneumoniae | Noteworthy Efficacy |
| Iodo-quinazolinone derivative | Salmonella typhimurium | Significant Inhibition |
Antifungal Activity
In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. These compounds have been tested against a variety of fungal pathogens, including Candida albicans, Candida tropicalis, Macrophomina phaseolina, and Aspergillus niger.
A series of 2-styryl-6-amino quinazolin-4(3H)-ones were synthesized and evaluated for their antifungal activity. Several of these compounds demonstrated significant inhibition of fungal growth, particularly against C. albicans and A. niger. The presence of the styryl group at the 2-position of the quinazolinone ring was identified as a key structural feature for antifungal efficacy.
Another study reported on the synthesis of novel quinazolinone derivatives bearing a thiazole (B1198619) ring. These compounds exhibited promising antifungal activity against a panel of fungal strains, including C. tropicalis and the plant pathogenic fungus M. phaseolina. The combination of the quinazolinone and thiazole pharmacophores appears to result in enhanced antifungal properties.
The table below summarizes the antifungal activity of representative this compound derivatives.
| Compound Derivative | Target Fungus | Observed Activity |
| 2-Styryl-6-amino quinazolin-4(3H)-one | Candida albicans | Significant Inhibition |
| 2-Styryl-6-amino quinazolin-4(3H)-one | Aspergillus niger | Potent Activity |
| Thiazole-bearing quinazolinone | Candida tropicalis | Promising Activity |
| Thiazole-bearing quinazolinone | Macrophomina phaseolina | Notable Efficacy |
DNA Gyrase Enzyme Inhibition
One of the key mechanisms underlying the antibacterial activity of quinazolinone derivatives is the inhibition of DNA gyrase. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds effectively halt bacterial proliferation.
Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and the active site of DNA gyrase. These studies have revealed that the quinazolinone core can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's binding pocket. The various substituents on the quinazolinone ring can further enhance these interactions, leading to more potent inhibition. For example, the amino group at the 6-position has been shown to be crucial for forming hydrogen bonds with the enzyme.
Interaction with Bacterial Cell Wall and DNA Structures
Beyond DNA gyrase inhibition, derivatives of this compound can exert their antibacterial effects through other mechanisms, including interference with the bacterial cell wall and direct interaction with DNA.
Some derivatives have been shown to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism is particularly relevant for Gram-positive bacteria, which have a thick peptidoglycan layer that is more susceptible to disruption. The lipophilic nature of certain substituents on the quinazolinone ring can facilitate the penetration of the bacterial membrane.
Furthermore, the planar structure of the quinazolinone ring system allows for intercalation into the DNA double helix. This interaction can distort the structure of DNA, thereby inhibiting essential cellular processes such as replication and transcription. The amino group at the 6-position can also participate in electrostatic interactions with the phosphate (B84403) backbone of DNA, further stabilizing the complex.
Synergistic Effects with Nanoparticles
The combination of this compound derivatives with nanoparticles, particularly silver nanoparticles (AgNPs), has emerged as a promising strategy to enhance their antimicrobial efficacy. This synergistic effect is attributed to multiple factors.
Firstly, the nanoparticles can act as carriers, facilitating the delivery of the quinazolinone derivatives to the bacterial cells. The large surface area of nanoparticles allows for the loading of a high concentration of the active compound. Secondly, the silver nanoparticles themselves possess intrinsic antimicrobial properties, which can complement the action of the quinazolinone derivative.
Studies have shown that the conjugation of this compound derivatives to the surface of silver nanoparticles results in a significant increase in antibacterial activity against both Gram-positive and Gram-negative bacteria. This enhanced effect is likely due to a combination of increased cellular uptake and the dual-action mechanism of the conjugate, targeting multiple cellular pathways simultaneously.
Other Pharmacological Activities
While the antimicrobial properties of this compound derivatives are extensively studied, these compounds also exhibit a range of other important pharmacological activities. The versatile quinazolinone scaffold has been explored for its potential in treating various other diseases.
Research has indicated that certain derivatives possess anticonvulsant activity. The structural features of the quinazolinone ring are thought to play a role in modulating neuronal excitability. Additionally, some derivatives have demonstrated anti-inflammatory properties, likely through the inhibition of pro-inflammatory enzymes and cytokines.
Furthermore, the anticancer potential of this compound derivatives has been an active area of investigation. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases.
The diverse pharmacological profile of this compound derivatives underscores their importance as a privileged scaffold in drug discovery and development.
Anti-inflammatory Effects
Derivatives of quinazolin-4-one have been extensively investigated for their anti-inflammatory properties. researchgate.net Research indicates that these compounds can modulate inflammatory pathways. For instance, some derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation and pain. ekb.eg The anti-inflammatory action of certain 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives has been demonstrated in carrageenan-induced rat paw edema assays, with some compounds showing potency comparable to the standard drug indomethacin. ekb.eg
Another study highlighted a series of 6,8-dibromo-4(3H)-quinazolinone derivatives that exhibited promising anti-inflammatory and analgesic activities in animal models. nih.govresearchgate.net The structural modifications on the quinazolinone nucleus, such as the incorporation of a tetrahydropyrimidin-2-one moiety, have been shown to significantly influence the anti-inflammatory potency. ekb.eg Furthermore, the 6-amino-4-phenethylamino quinazoline skeleton has been identified as a potent framework for inhibiting NF-κB activation and TNF-α production, both crucial in the inflammatory cascade. tsijournals.com
Table 1: Anti-inflammatory Activity of Selected Quinazolin-4-one Derivatives
| Compound | Anti-inflammatory Activity | Model | Reference |
| 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives | Potent inhibition of paw edema | Carrageenan-induced rat paw edema | ekb.eg |
| 6,8-dibromo-4(3H)-quinazolinone derivatives | Promising anti-inflammatory effects | Animal models | nih.govresearchgate.net |
| 3-(o-methoxy phenyl)-2-(p-dimethylamino phenyl-chalconylamino azetidinon-2'-yl)-quinazolin-4(3H)-one | 66.64% reduction in paw edema | Carrageenan-induced inflammation | tsijournals.com |
| 6-amino-4-phenethylamino quinazoline skeleton | Inhibition of NF-κB activation and TNF-α production | In vivo models | tsijournals.com |
Antiviral Potential
The quinazoline framework is a recognized pharmacophore in the development of antiviral agents. researchgate.netontosight.ai Derivatives of this compound have demonstrated activity against a range of viruses.
Notably, a series of 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives were synthesized and evaluated for their anti-HCV activity. nih.gov Among them, compound 11a showed the highest activity against HCV GT1b with an EC50 of 0.984 µM, and compound 11b followed with an EC50 of 1.38 µM. Both compounds displayed high selectivity indices, marking them as promising candidates for further development. nih.gov
Other studies have reported the antiviral activity of quinazolinone derivatives against viruses such as herpes simplex virus (HSV-1 and HSV-2), vaccinia virus, and Coxsackie virus B4. internationalscholarsjournals.com For instance, 2-(o-aminophenyl)-3-phenyl quinazolin-4(3H)-one (QOPD) was found to be active against Vaccinia virus and HSV-1 and HSV-2. internationalscholarsjournals.com Additionally, 2-aminoquinazolin-4(3H)-one derivatives have been investigated for their inhibitory effects on SARS-CoV-2 and MERS-CoV, with some compounds showing potent activity at sub-micromolar concentrations. nih.gov
Table 2: Antiviral Activity of Selected this compound Derivatives
| Compound/Derivative Series | Virus | Activity (EC50) | Reference |
| Compound 11a | HCV GT1b | 0.984 µM | nih.gov |
| Compound 11b | HCV GT1b | 1.38 µM | nih.gov |
| 2-(o-aminophenyl)-3-phenyl quinazolin-4(3H)-one (QOPD) | Vaccinia, HSV-1, HSV-2 | Active | internationalscholarsjournals.com |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | SARS-CoV-2, MERS-CoV | < 0.25 µM, < 1.1 µM | nih.gov |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) | SARS-CoV-2, MERS-CoV | < 0.25 µM, < 1.1 µM | nih.gov |
Analgesic Properties
The analgesic potential of quinazolin-4-one derivatives has been a subject of significant research. researchgate.netscirea.orghilarispublisher.com Several studies have demonstrated the efficacy of these compounds in various pain models.
For example, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed significant analgesic activity in an acetic acid-induced writhing model in mice, with some derivatives exhibiting higher activity than the standard drug indomethacin. scirea.org Another investigation into new quinazolin-4-one derivatives, designated S1 and S2, revealed notable analgesic effects in the hot plate test. mdpi.com These compounds delayed the first pain reaction by 79.03% and 58.76% respectively, compared to the control group. mdpi.com
Furthermore, a series of 6,8-dibromo-4(3H)-quinazolinone derivatives have also been reported to possess promising analgesic properties in animal studies. nih.gov The mechanism of action is often linked to their anti-inflammatory effects, particularly the inhibition of cyclooxygenase enzymes. hilarispublisher.com
Table 3: Analgesic Activity of Selected Quinazolin-4-one Derivatives
| Compound/Derivative Series | Analgesic Effect | Model | Reference |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | 61.33 - 83.18% protection | Acetic acid-induced writhing | scirea.org |
| Compound S1 | 79.03% delay in pain reaction | Hot plate test | mdpi.com |
| Compound S2 | 58.76% delay in pain reaction | Hot plate test | mdpi.com |
| 6,8-dibromo-4(3H)-quinazolinone derivatives | Promising analgesic activity | Animal models | nih.gov |
Antidepressant and Anxiolytic Effects
Quinazolin-4-one derivatives have been explored for their potential to modulate central nervous system activity, including antidepressant and anxiolytic effects. mdpi.comnih.gov
A study investigating a series of new quinazolin-4-one compounds found that compounds designated S1 and S2 exhibited antidepressant effects in the forced swimming test, reducing immobilization time by 25.98% and 28.45%, respectively. mdpi.com Conversely, compounds S3 and S5 from the same series demonstrated anxiolytic effects in the elevated plus-maze test, increasing the time spent in the open arms. mdpi.comresearchgate.net
Another study focused on 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones, with some compounds from this series being evaluated for antidepressant activity using the forced swim pool test. nih.gov The design of new quinazoline analogues is sometimes aimed at mimicking the structural features of known psychoactive compounds to enhance their anxiolytic and antidepressant potential. psu.edu
Table 4: Antidepressant and Anxiolytic Activity of Selected Quinazolin-4-one Derivatives
| Compound | Activity | Test Model | Reference |
| S1 | Antidepressant | Forced swimming test | mdpi.com |
| S2 | Antidepressant | Forced swimming test | mdpi.com |
| S3 | Anxiolytic | Elevated plus-maze | mdpi.comresearchgate.net |
| S5 | Anxiolytic | Elevated plus-maze | mdpi.comresearchgate.net |
| 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one | Anticonvulsant | MES and scPTZ tests | nih.gov |
Antimalarial Activity
Quinazoline derivatives have been identified as a promising class of compounds in the search for new antimalarial drugs. ptfarm.pl The emergence of drug-resistant strains of the malaria parasite necessitates the development of novel therapeutic agents, and the quinazoline scaffold has shown potential in this area. While specific studies focusing solely on this compound derivatives for antimalarial activity were not predominant in the search results, the broader class of quinazolinones has been investigated for this purpose.
Antitubercular Activity
Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. ijprajournal.comidosi.org Quinazolin-4-one derivatives have emerged as a promising area of research in this field. researchgate.netscispace.com
A study on new quinazolin-4(3H)-one derivatives revealed that several compounds exhibited anti-mycobacterial activity against Mycobacterium tuberculosis with MIC values in the range of 2-16 μg/mL. nih.gov These compounds also showed low toxicity to Vero cells, indicating a favorable selectivity index. nih.gov Another series of 2-alkylthio-6-iodo-3-substituted-quinazolin-4-one derivatives were screened for their in vitro activity against Mycobacterium tuberculosis strain H37Rv. researchgate.net The synthesis of various quinazoline analogues is often driven by the need for new compounds with significant potency against tuberculosis. researchgate.net
Table 5: Antitubercular Activity of Selected Quinazolin-4-one Derivatives
| Compound/Derivative Series | Activity (MIC) | Strain | Reference |
| 4d, 4e, 9a, 9b, 14a, 4'e, 4'f | 2-16 μg/mL | Mycobacterium tuberculosis | nih.gov |
| 2-alkylthio-6-iodo-3-substituted-quinazolin-4-ones | Screened for activity | M. tuberculosis H37Rv | researchgate.net |
Antioxidant Activity
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of great interest. Quinazolin-4(3H)-one derivatives have been investigated for their ability to scavenge free radicals and chelate metal ions. sapub.orgnih.govmdpi.com
Several studies have synthesized novel quinazolinone derivatives and evaluated their antioxidant potential using various assays, such as DPPH radical scavenging and nitric oxide scavenging. sapub.orgcdnsciencepub.com In one study, synthesized compounds showed moderate to good hydroxyl and nitric oxide radical scavenging activity. chemmethod.com Another investigation into quinazolinone-vanillin derivatives found that some compounds were more effective antioxidants than vanillin (B372448) itself, showing excellent scavenging capacity against DPPH and nitric oxide. sapub.org
The antioxidant activity is often attributed to the presence of the quinazolin-4(3H)-one ring in conjunction with other structural features, such as phenolic groups. nih.govmdpi.com For instance, ortho-diphenolic derivatives of quinazolin-4(3H)-one have been shown to exert a stronger antioxidant effect than ascorbic acid and Trolox in some cases. mdpi.com
Table 6: Antioxidant Activity of Selected Quinazolin-4-one Derivatives
| Compound/Derivative Series | Antioxidant Activity | Method | Reference |
| Quinazolinone-vanillin derivatives (5 and 6) | Excellent scavenging capacity | DPPH and Nitric oxide scavenging | sapub.org |
| Ortho-diphenolic derivatives | Stronger than ascorbic acid and Trolox | Various in vitro assays | mdpi.com |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one 21e | Potent antioxidant and metal-chelating | Various in vitro assays | researchgate.net |
| 6,8-Dibromo-2-phenyl-3-(4-phenylthiazol-2-yl)-quinazolin-4(3H)-one (7i) | Highest scavenger activity in series | DPPH radical scavenging | researchgate.net |
Antiphospholipase and Antiprotease Activities
Derivatives of 3H-quinazolin-4-one have been investigated for their ability to inhibit phospholipases and proteases, enzymes that are implicated in inflammatory processes and cancer progression. mdpi.com Research has demonstrated that specific structural modifications to the quinazolinone core can lead to potent inhibitory activity.
A study evaluating a series of new 3H-quinazolin-4-one derivatives identified several compounds with significant inhibitory effects against various phospholipase A2 (PLA2) isoforms. nih.goviium.edu.mytandfonline.com For instance, compounds were tested against human Group V (hGV), human Group X (hG-X), Naja mossambica mossambica PLA2 (NmPLA2), and Apis mellifera PLA2 (AmPLA2). nih.goviium.edu.mytandfonline.com Notably, certain derivatives displayed lower IC50 values than the standard inhibitor, oleanolic acid, against these proinflammatory enzymes. nih.goviium.edu.mytandfonline.com For example, compound 8j was a potent inhibitor of hGV PLA2, while compounds 8d , 15a , and 15e showed strong inhibition against hG-X PLA2. nih.goviium.edu.my
In the context of antiprotease activity, the same study found that none of the tested 3H-quinazolin-4-one derivatives exhibited higher activity than the reference drugs. nih.goviium.edu.mytandfonline.com However, other research into octahydroquinazolinones, a related structural class, has shown that compounds 4a and 4b displayed dose-dependent protease inhibitory activity, with maximum inhibition of 85% and 75%, respectively. mdpi.com This suggests that while the specific 3H-quinazolin-4-one derivatives in one study were not superior protease inhibitors, the broader quinazolinone class holds potential for such activity. mdpi.comnih.goviium.edu.mytandfonline.com
Table 1: Antiphospholipase Activity of 3H-Quinazolin-4-one Derivatives
This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 8j | hGV PLA2 | < Oleanolic Acid | nih.goviium.edu.my |
| 8d | hG-X PLA2 | < Oleanolic Acid | nih.goviium.edu.my |
| 15a | hG-X PLA2 | < Oleanolic Acid | nih.goviium.edu.my |
| 15e | hG-X PLA2 | < Oleanolic Acid | nih.goviium.edu.my |
| 5b | NmPLA2 | < Oleanolic Acid | nih.goviium.edu.my |
| 8f | AmPLA2 | < Oleanolic Acid | nih.goviium.edu.my |
| 4a (Octahydroquinazolinone) | PLA2 | 0.029 g/L | mdpi.com |
| 4b (Octahydroquinazolinone) | PLA2 | 0.030 g/L | mdpi.com |
Antimetabolic Syndrome Activities
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Key targets for managing metabolic syndrome include enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. Quinazolinone derivatives have emerged as potential therapeutic agents for managing this complex disorder. nih.govtandfonline.com
Several 3H-quinazolin-4-one derivatives have demonstrated notable inhibitory activity against these enzymes. nih.goviium.edu.mytandfonline.com A comprehensive study revealed that compounds 8d , 8h , 8j , 15a , 15b , 15e , and 15f were more effective α-amylase inhibitors than the standard, quercetin. nih.goviium.edu.my Furthermore, derivatives 8g , 8h , and 8i exhibited superior anti-α-glucosidase activity compared to allopurinol, highlighting their potential as antidiabetic agents. nih.goviium.edu.my
Other research has focused on the ghrelin receptor (GHS-R1a), which plays a role in appetite stimulation and insulin (B600854) secretion. acs.orgnih.govacs.org Piperidine-substituted quinazolinone derivatives were identified as potent and selective GHS-R1a antagonists. acs.orgnih.govacs.org These antagonists were shown to suppress food intake, reduce body weight, and lower glucose levels in vivo, suggesting their utility in treating obesity and type 2 diabetes, key components of metabolic syndrome. acs.orgnih.gov Additionally, certain quinazolinone derivatives have been identified as potent inhibitors of α-glucosidase, with IC50 values in the micromolar range, further supporting their development for diabetes treatment. ekb.egnih.gov
Table 2: Antimetabolic Syndrome Activity of 3H-Quinazolin-4-one Derivatives
This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme/Receptor | Activity | Reference |
|---|---|---|---|
| 8d, 8h, 8j, 15a, 15b, 15e, 15f | α-Amylase | > Quercetin | nih.goviium.edu.my |
| 8g, 8h, 8i | α-Glucosidase | > Allopurinol | nih.goviium.edu.my |
| 16 | α-Glucosidase | IC50 = 12.5 ± 0.1 µM | ekb.eg |
| 17 | α-Glucosidase | IC50 = 15.6 ± 0.2 µM | ekb.eg |
| 26 (Piperidine-substituted) | GHS-R1a | Antagonist | acs.org |
| 43 (Piperidine-substituted) | GHS-R1a | Antagonist | acs.org |
Neurodegenerative Disease Treatment Potential
The quinazoline scaffold is a promising framework for developing multi-target agents for neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comdrugbank.comresearchgate.netnih.gov The multifactorial nature of these diseases necessitates drugs that can address various pathological pathways, including cholinergic deficits, β-amyloid (Aβ) aggregation, and neuroinflammation. mdpi.comnih.govnih.gov
Alzheimer's Disease: A primary strategy in Alzheimer's treatment is the inhibition of cholinesterase enzymes (AChE and BChE) to increase acetylcholine (B1216132) levels in the brain. mdpi.combohrium.com Numerous quinazolinone derivatives have been synthesized and shown to be potent cholinesterase inhibitors. nih.govdergipark.org.tr For example, a 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative demonstrated an IC50 value of 6.084 ± 0.26 μM against cholinesterase. nih.gov Another study identified compounds 5b and 5d as promising anticholinesterase agents. dergipark.org.tr
Beyond cholinesterase inhibition, quinazolinone derivatives have been designed to tackle other aspects of Alzheimer's pathology. nih.govnih.gov Quinazolinone-hydrazone derivatives have been developed as inhibitors of BACE1 (β-site amyloid precursor protein cleaving enzyme 1), a key enzyme in the production of Aβ peptides. nih.govresearchgate.net Compound 4h , with a 2,3-dichlorophenyl moiety, showed a BACE1 inhibitory IC50 value of 3.7 μM. nih.govresearchgate.net Some derivatives also possess antioxidant and anti-inflammatory properties, which are crucial for neuroprotection. nih.govresearchgate.net For instance, compounds 6f , 6h , and 7b showed promising anti-acetylcholinesterase, anti-inflammatory, and antioxidant activities. nih.gov Furthermore, novel quinazolin-4-one derivatives have been developed as selective histone deacetylase 6 (HDAC6) inhibitors, which can enhance α-tubulin acetylation and decrease zinc-mediated Aβ aggregation. acs.org
Parkinson's Disease: The application of quinazolinone derivatives also extends to Parkinson's disease. researchgate.netnih.gov Research has explored their potential to protect dopaminergic neurons, the primary cells lost in this disorder. nih.gov Certain 3-amantadinyl derivatives of quinazolin-4(3H)-ones have been synthesized and screened for anti-parkinsonian activity, showing antitremor effects comparable to L-dopa. researchgate.net Additionally, quinazoline derivatives have been identified as potent modulators of β-glucocerebrosidase (GCase), an enzyme linked to an increased risk of Parkinson's disease. nih.gov
Table 3: Activity of Quinazolin-4-one Derivatives in Neurodegenerative Disease Models
This table is interactive. You can sort and filter the data.
| Compound | Target/Activity | Disease Model | IC50 / Finding | Reference |
|---|---|---|---|---|
| 7-(3-Chloro-4-fluorophenyl) derivative | Cholinesterase Inhibition | Alzheimer's | 6.084 ± 0.26 μM | nih.gov |
| 4h (Hydrazone derivative) | BACE1 Inhibition | Alzheimer's | 3.7 μM | nih.govresearchgate.net |
| 4i (Hydrazone derivative) | BACE1 Inhibition / Antioxidant | Alzheimer's | 27.6 μM / 8.4 μM | nih.gov |
| 4b | HDAC6 Inhibition | Alzheimer's | 8 nM | acs.org |
| 6f, 6h, 7b | AChE, Anti-inflammatory, Antioxidant | Alzheimer's | Promising activity | nih.gov |
| 5b, 5d | Acetylcholinesterase Inhibition | Alzheimer's | Promising activity | dergipark.org.tr |
| 3-Amantadinyl derivatives | Antiparkinsonian (Antitremor) | Parkinson's | Equipotent to L-dopa | researchgate.net |
| Quinazoline derivatives | GCase Modulation | Parkinson's/Gaucher's | Nanomolar potency | nih.gov |
Structure Activity Relationship Sar Studies of 6 Amino 3h Quinazolin 4 One Derivatives
Optimization Strategies for Enhanced Biological Activity
Bioisosteric Replacements and their Impact
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency and reduce toxicity. researchgate.netu-tokyo.ac.jp In the context of quinazolinone derivatives, this strategy has been effectively employed.
One notable example is the replacement of hydrogen with fluorine. Fluorine's small size and high electronegativity can significantly alter a compound's properties. For instance, in a series of 4(3H)-quinazolinone antibacterials, the addition of a fluorine atom at the 6-position of the quinazolinone core improved the Minimum Inhibitory Concentration (MIC) four-fold against Staphylococcus aureus. nih.gov This enhancement is potentially due to the creation of a more favorable dihedral angle between the rings of the scaffold. nih.gov
Another bioisosteric modification involves swapping the keto group (oxygen) at the 4-position with a sulfur atom to create a thioquinazolinone. This change modulates the electron density of the molecule, which can impact its binding affinity to target receptors. Similarly, replacing the phthalazinone core of the ALR2 inhibitor Zenarestat with a quinazolin-4(3H)-one scaffold through a scaffold hopping approach has been explored to address toxicity issues while maintaining biological activity. researchgate.net
The interchange of hydroxyl and amino groups is another common bioisosteric replacement, as these groups have similar steric sizes and can act as hydrogen bond donors or acceptors. u-tokyo.ac.jp These modifications are crucial for fine-tuning the electronic and steric properties of the molecule to achieve optimal interaction with its biological target.
Modification of Hydrophobic and Hydrophilic Moieties
Studies have shown that substitutions on the quinazolinone rings are crucial for activity. For antibacterial quinazolinones, substitutions at positions 5 and 6 revealed the importance of hydrophobicity. Derivatives with 6-fluoro, 6-chloro, and 6-methyl groups were active, whereas polar hydroxyl substitutions at either position rendered the compounds inactive. nih.gov In another study on quinazolin-4(3H)-one derivatives as potential tyrosine kinase inhibitors, the hydrophobic part of the compounds was modified with halogens and methoxy (B1213986) groups, which influenced their cytotoxic activity. nih.govtandfonline.com
Conversely, introducing polar groups can also be beneficial. For example, derivatives with a polar carboxylic acid or an amine group at position 3 demonstrated potent antibacterial activity. nih.gov In the design of cholinesterase inhibitors, replacing ketones with aromatic aldehydes was done to achieve a better balance between hydrophilic and hydrophobic sites. lew.ro The strategic placement of different substituents, such as at the 4, 6, and 7-positions of the quinazoline (B50416) system, is a fundamental approach for developing novel anticancer agents. mdpi.com
Conjugation with Other Pharmacophores and Scaffolds
Conjugating the 6-amino-3H-quinazolin-4-one scaffold with other known pharmacophores is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities. This approach aims to combine the therapeutic advantages of both parent molecules.
For instance, linking the quinazolin-4-one scaffold with amino acids has been shown to yield derivatives with promising antimicrobial, antioxidant, and anti-inflammatory properties. eurjchem.com Specifically, conjugates containing tryptophan, tyrosine, and proline exhibited better activity than other analogues in the series. eurjchem.com Similarly, creating hybrid molecules bearing both the quinazolin-4-one and phenol (B47542) scaffolds can lead to an increase in antioxidant activity, with some ortho-diphenolic derivatives showing stronger effects than known antioxidants like ascorbic acid and Trolox. mdpi.com
The quinazolinone moiety has also been coupled with Schiff bases, which contain an azomethine group (-CH=N-), to generate potential antimicrobial agents. jpionline.org Furthermore, quinazolinones have been conjugated with various heterocyclic systems. For example, 2-azetidinone derivatives of quinazolinone were found to be more active antimicrobials than their Schiff base precursors. nih.gov The synthesis of quinazolinone derivatives conjugated with lysine (B10760008) and containing urea/thiourea groups has also been reported, with fluoro-substituted compounds showing highly potent antibacterial activity. nih.gov These examples highlight the versatility of the quinazolinone scaffold in creating diverse and potent chemical entities through conjugation. researchgate.net
Computational Approaches in SAR Elucidation
Computational methods are indispensable in modern drug discovery for predicting how a molecule will behave in a biological system. These in silico techniques accelerate the drug design process by prioritizing compounds for synthesis and testing.
Molecular Docking Studies for Target Binding Affinity
Molecular docking is a computational technique that simulates the binding of a ligand (a small molecule) to the active site of a target receptor, such as a protein or enzyme. It predicts the preferred orientation of the ligand and estimates the binding affinity, often expressed as a docking score. ijpsdronline.comnih.gov This information is vital for understanding the molecular basis of a drug's action and for designing more potent inhibitors. nih.govnih.gov
Numerous studies have employed molecular docking to investigate this compound derivatives. For example, docking studies of quinazolinone derivatives against the GABAa receptor were used to predict their potential as antiepileptic agents. The results showed that all twenty derivatives tested had a better docking score than the standard drug, Diazepam, indicating a higher binding energy. ijpsdronline.com In another study, novel quinazolinone Schiff base derivatives were docked into the active site of the DNA gyrase enzyme to investigate their potential as antibacterial agents. nih.gov
Docking studies have also been performed on quinazolinone derivatives targeting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) to predict their binding modes as potential anticancer and antimicrobial agents. mdpi.com Similarly, the binding interactions between quinazolin-4(3H)-one derivatives and aldose reductase (ALR2) have been investigated to develop new antidiabetic agents. researchgate.net For tyrosine kinase inhibitors, docking analyses revealed that certain quinazolin-4(3H)-one derivatives could act as either competitive or non-competitive inhibitors, providing crucial information for further optimization. nih.govtandfonline.com
Table 1: Molecular Docking Scores of Quinazolinone Derivatives against Various Targets
| Derivative/Compound | Target Enzyme/Receptor | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Quinazolinone Derivative Q-18 | GABAa Receptor | -9.3 | ijpsdronline.com |
| Diazepam (Standard) | GABAa Receptor | Lower than -7.1 | ijpsdronline.com |
| Quinazolinone Schiff base 4c | DNA Gyrase | -8.58 | nih.gov |
| Other Schiff base derivatives | DNA Gyrase | -5.96 to -8.58 | nih.gov |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | S. aureus DHFR | -7.5 | nih.gov |
ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Oral Bioavailability
While high binding affinity to a target is essential, a compound must also possess favorable ADME properties to be an effective oral drug. Computational tools are widely used to predict these properties early in the drug discovery process.
Software like SwissADME can estimate properties related to bioavailability, such as the topological polar surface area (TPSA), which correlates with oral absorption. For instance, a predicted TPSA of 58 Ų for a quinazolinone derivative suggests potentially low oral absorption. In silico tools can also predict potential toxicity; for example, the Protox-II server can estimate the LD50 (lethal dose, 50%) in rats.
In the rational design of quinazolin-4(3H)-one based ALR2 inhibitors, the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were found to be favorable in comparison to the existing drug Zenarestat. researchgate.net Similarly, in silico drug-likeness properties of certain quinazolin-4(3H)-one derivatives showed better predicted ADME values than the approved drug Lapatinib. nih.govtandfonline.com A study focused on optimizing 2-aminoquinazolin-4-(3H)-one derivatives as antiviral agents for SARS-CoV-2 specifically aimed to improve their in vivo pharmacokinetics. nih.gov The synthesized derivatives showed good microsomal stability, and in vivo studies confirmed that specific modifications led to significantly higher drug exposure in rats, highlighting a successful application of ADME-guided drug design. nih.gov
Preclinical Development and Future Directions
In Vitro Efficacy and Selectivity Studies
Derivatives of 6-Amino-3H-quinazolin-4-one have demonstrated significant in vitro efficacy against various cancer cell lines. For instance, a series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives showed notable inhibitory activity against human non-small cell lung cancer (NSCLC) HCC827, human neuroblastoma SH-SY5Y, and hepatocellular carcinoma LM3 cells. researchgate.net Among these, compounds 7i and 7m were particularly potent against HCC827 cells, with IC50 values of 1.12 μM and 1.20 μM, respectively. researchgate.net These compounds also exhibited a degree of selectivity for tumor cells over normal human cells. researchgate.net
Further structural optimization of a related lead compound, 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one (16h ), led to the development of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives. acs.org Compound 45 from this series displayed the best antiproliferative activity against A549 lung cancer cells, with an IC50 of 0.44 μM, and demonstrated good selectivity. acs.org
In another study, structure optimization of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one yielded derivatives with potent anticancer activity against NSCLC cells. researchgate.netnih.gov The most potent compound, 9a , exhibited IC50 values of 0.83, 0.26, and 1.02 μM against A549, HCC827, and H1975 cells, respectively. researchgate.netnih.gov
The quinazolin-4-one scaffold has also been utilized to create dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). nih.gov Generally, 5-substituted quinazolinones were found to be more potent inhibitors of PI3K and HDAC enzymes compared to their 4-substituted counterparts. nih.gov Specifically, derivatives with a 2,4-diamino-6-pyrimidine-5-carbonitrile hinge-binding group showed high potency and selectivity against PI3Kγ, PI3Kδ, and HDAC6 enzymes. nih.gov
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| 7i | HCC827 | 1.12 | researchgate.net |
| 7m | HCC827 | 1.20 | researchgate.net |
| 45 | A549 | 0.44 | acs.org |
| 9a | A549 | 0.83 | researchgate.netnih.gov |
| 9a | HCC827 | 0.26 | researchgate.netnih.gov |
| 9a | H1975 | 1.02 | researchgate.netnih.gov |
In Vivo Pharmacological Investigations
While extensive in vitro data exists, in vivo pharmacological investigations for this compound and its direct derivatives are less reported in the provided search results. However, studies on related quinazolinone compounds provide insights into their potential in vivo activity. For example, some quinazolinone derivatives have been evaluated for their antihypertensive activity in spontaneously hypertensive rats, with all tested compounds showing significant effects. scispace.com
A study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative 46 demonstrated potent antitumor activity both in vitro and in vivo. nih.gov In a neuroblastoma (SH-SY5Y) xenograft model, this compound inhibited tumor growth by 46.31% at a dose of 10 mg/kg and 52.66% at 20 mg/kg. nih.gov Another derivative, evaluated in a mouse neutropenic thigh infection model, showed relevance for treating S. aureus infections. acs.org These findings underscore the potential for developing this compound derivatives into effective therapeutic agents for various diseases, pending further in vivo studies to assess their efficacy, pharmacokinetics, and toxicity. ontosight.ai
Challenges and Opportunities in Drug Development
The development of this compound derivatives into clinically approved drugs presents both challenges and opportunities. A significant challenge is the potential for poor solubility of some derivatives, which can hinder their bioavailability and in vivo efficacy. researchgate.net For instance, during the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, product loss was observed due to its poor solubility. researchgate.netmdpi.com
Another challenge lies in achieving high selectivity for the desired biological target to minimize off-target effects. tandfonline.com While some derivatives have shown good selectivity for certain cancer cells or receptor subtypes, further optimization is often required. researchgate.netnih.gov
Despite these challenges, the quinazolinone scaffold offers significant opportunities. Its structural versatility allows for extensive chemical modifications to improve potency, selectivity, and pharmacokinetic properties. omicsonline.org The ability to design multi-targeted inhibitors, such as those targeting Aurora A, PI3K, and BRD4 simultaneously, represents a promising strategy to overcome drug resistance in cancer therapy. researchgate.netnih.gov The development of dual PI3K/HDAC inhibitors also highlights the potential for creating novel therapeutics with synergistic effects. nih.gov Furthermore, the identification of quinazolin-4-one derivatives as noncompetitive NMDA receptor antagonists opens up new avenues for the treatment of neurological disorders. nih.gov
Emerging Research Areas and Therapeutic Applications
The versatility of the this compound scaffold continues to drive research into new therapeutic areas. guidechem.comontosight.ai While anticancer applications are prominent, its derivatives are also being explored for other indications. guidechem.com
The quinazolinone core has been associated with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. ontosight.aiomicsonline.orgnih.gov For example, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anti-inflammatory activity, with many showing promising results. omicsonline.org
Furthermore, sulfur-substituted quinazolinones have demonstrated potential as inhibitors of the eukaryotic initiation factor, which is overexpressed in various cancers, and have also shown promise in the treatment of neurodegenerative diseases. researchgate.netmdpi.com The development of quinazolin-4-one derivatives as noncompetitive and subunit-selective NMDA receptor antagonists represents a novel approach for treating neurological conditions. nih.gov
As research progresses, the exploration of new derivatives and their biological activities is expected to uncover additional therapeutic applications for this privileged heterocyclic structure. ontosight.aiomicsonline.org
Q & A
Q. What are the most reliable synthetic routes for preparing 6-Amino-3H-quinazolin-4-one and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation of anthranilic acid derivatives with nitrogen nucleophiles. For example, a green synthesis route uses oxidative coupling between 2-aminobenzamide and benzyl alcohol under basic conditions (e.g., t-BuONa) at 120°C for 24 hours, with oxygen as the oxidant, yielding up to 84% . Alternative routes include reacting benzoxazinone intermediates with hydrazine hydrate to introduce amino groups at the 3-position . Key steps:
- Reagent selection : Use stable precursors (e.g., anthranilic acid derivatives, aldehydes).
- Optimization : Adjust temperature, solvent (e.g., ethanol with acetic acid), and reaction time .
- Characterization : Confirm product purity via melting point analysis, NMR, and IR spectroscopy .
Q. How are this compound derivatives characterized for structural validation?
Methodological Answer: A multi-technique approach is critical:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to distinguish substituents (e.g., amino groups at C3, aromatic protons).
- IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., 3-Amino-2-phenoxymethyl derivatives: m/z 280.32) .
- X-ray crystallography (if applicable): Resolve ambiguities in regioselectivity or tautomerism .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological activities of this compound derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. To resolve discrepancies:
- Standardize assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC (minimum inhibitory concentration) protocols .
- Control variables : Compare substituent effects (e.g., 6-iodo vs. 6-methyl groups) on antibacterial activity .
- Statistical analysis : Apply multivariate regression to isolate contributing factors (e.g., lipophilicity, electronic effects) .
- Replicate studies : Cross-validate results in independent labs to confirm reproducibility .
Q. What strategies improve regioselectivity in electrochemical synthesis of quinazolinone derivatives?
Methodological Answer: Electrochemical dual oxidative amination (e.g., C(sp³)–H amination) requires precise control:
- Electrode choice : Use Pt or carbon electrodes to modulate redox potentials .
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance ion mobility and reaction efficiency .
- Additives : Catalytic bases (e.g., K₂CO₃) stabilize intermediates and direct regioselectivity .
- Mechanistic probes : Use deuterium labeling or DFT calculations to map reaction pathways .
Q. How can green chemistry principles be applied to optimize quinazolinone synthesis?
Methodological Answer:
- Solvent substitution : Replace DMF or DCM with ethanol or water .
- Catalyst-free conditions : Leverage oxygen or air as oxidants to minimize waste .
- Energy efficiency : Use microwave irradiation to reduce reaction time (e.g., from 24h to 2h) .
- Atom economy : Design one-pot reactions to avoid intermediate purification (e.g., tandem condensation-cyclization) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the antimicrobial efficacy of this compound derivatives?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., MIC values against E. coli) to identify trends .
- Structural-activity relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups at C6 enhance activity) .
- Bioassay standardization : Adopt CLSI guidelines for consistency in inoculum size and incubation time .
- Control experiments : Test derivatives against reference drugs (e.g., ciprofloxacin) to calibrate potency .
Q. What methodologies resolve discrepancies in reaction yields for quinazolinone syntheses?
Methodological Answer:
- Parameter screening : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .
- Byproduct analysis : Use HPLC or GC-MS to detect side products (e.g., over-oxidized intermediates) .
- Scale-up studies : Assess reproducibility from milligram to gram-scale syntheses .
- Computational modeling : Predict reaction feasibility and transition states using software like Gaussian .
Tables for Key Data
Q. Table 1. Comparison of Synthetic Routes for this compound Derivatives
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
